molecular formula C20H31BO4 B598327 2-Cyclohexylmethoxy-6-methoxyphenylboronic acid pinacol ester CAS No. 1204580-87-9

2-Cyclohexylmethoxy-6-methoxyphenylboronic acid pinacol ester

Cat. No.: B598327
CAS No.: 1204580-87-9
M. Wt: 346.274
InChI Key: OVKBYHAZLAIYIX-UHFFFAOYSA-N
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Description

2-Cyclohexylmethoxy-6-methoxyphenylboronic acid pinacol ester is a sophisticated organoboron reagent primarily employed in Suzuki-Miyaura cross-coupling reactions to construct biaryl ether linkages. This compound is an air-stable, crystalline solid that offers enhanced solubility in common organic solvents compared to its parent boronic acid, facilitating its handling and use in synthetic protocols. As a protected boronic ester, it is less prone to protodeboronation and trimerization into boroxines, providing a more reliable and consistent reactant for complex multi-step syntheses. In pharmaceutical and materials science research, this boronic ester serves as a crucial building block. Its molecular structure, featuring a methoxy substituent and a cyclohexylmethoxy group, makes it a valuable intermediate in the development of active pharmaceutical ingredients (APIs) and functional organic materials. The pinacol ester group is a established motif in reagents used for constructing ROS-responsive drug delivery systems, where it enables the controlled release of therapeutics in specific disease microenvironments. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

2-[2-(cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31BO4/c1-19(2)20(3,4)25-21(24-19)18-16(22-5)12-9-13-17(18)23-14-15-10-7-6-8-11-15/h9,12-13,15H,6-8,10-11,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKBYHAZLAIYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCC3CCCCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718752
Record name 2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204580-87-9
Record name 2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylmethoxy-6-methoxyphenylboronic acid pinacol ester typically involves the reaction of 2-(Cyclohexylmethoxy)-6-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylmethoxy-6-methoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyclohexylmethoxy-6-methoxyphenylboronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexylmethoxy-6-methoxyphenylboronic acid pinacol ester involves its interaction with molecular targets such as enzymes and receptors. In medicinal chemistry, it has been shown to inhibit the activity of certain enzymes involved in melanin production, thereby reducing melanin synthesis. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between the target compound and analogous boronic esters:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-Cyclohexylmethoxy, 6-methoxy Likely C₁₆H₂₂BO₃* ~292–300 (estimated) High steric bulk, electron-rich aromatic ring, potential for slow coupling kinetics
2-Cyclopropylmethoxy-6-fluorophenyl () 2-Cyclopropylmethoxy, 6-fluoro C₁₆H₂₂BFO₃ 292.15 Moderate steric hindrance, electron-withdrawing fluorine enhances coupling activity
2,4-Difluoro-6-methoxyphenyl () 2,4-Difluoro, 6-methoxy C₁₃H₁₆BFO₂ ~254 (estimated) Electron-deficient ring due to fluorine, faster coupling rates
3-Chloro-6-fluoro-2-methoxyphenyl () 3-Chloro, 6-fluoro, 2-methoxy C₁₃H₁₇BClFO₃ 298.54 Mixed electronic effects (chloro: EWG, methoxy: EDG), multi-substituted scaffold
2-Chloro-6-hydroxyphenyl () 2-Chloro, 6-hydroxy C₁₂H₁₆BClO₃ 254.52 Polar hydroxyl group increases solubility but may reduce stability

Reactivity in Cross-Coupling Reactions

  • Steric Effects : The cyclohexylmethoxy group in the target compound imposes significant steric hindrance compared to cyclopropylmethoxy () or smaller substituents like methoxy. This bulk may slow down transmetalation steps in Suzuki-Miyaura reactions, requiring optimized catalytic conditions (e.g., higher temperatures or stronger bases) .
  • In contrast, fluorine or chlorine substituents (as in ) withdraw electron density, activating the ring for coupling with electron-rich aryl halides .
  • Stability : Hydroxyl-containing analogs (e.g., ) are prone to oxidation or side reactions under basic conditions, whereas the target compound’s alkoxy groups enhance stability in aqueous or oxidative environments .

Biological Activity

2-Cyclohexylmethoxy-6-methoxyphenylboronic acid pinacol ester (CAS No. 1204580-87-9) is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of boronic acids known for their ability to interact with biological targets, particularly in the context of enzyme inhibition and cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is C20H31BO4C_{20}H_{31}BO_4. It features a boron atom bonded to a phenyl ring, which is substituted with methoxy groups and a cyclohexylmethoxy moiety. This unique structure contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₈H₂₃BO₄
Molecular Weight322.28 g/mol
CAS Number1204580-87-9
Purity≥95%

The biological activity of this compound primarily involves its interaction with various enzymes, particularly proteases and kinases. Boronic acids are known to form reversible covalent bonds with diols, which can inhibit the activity of target enzymes by altering their conformation or blocking substrate access.

Target Enzymes

  • Proteasome Inhibition : This compound has been shown to inhibit the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent induction of apoptosis in cancer cells.
  • Kinase Inhibition : It may also act as an inhibitor of specific kinases involved in signal transduction pathways that regulate cell growth and survival.

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast, prostate, and pancreatic cancers.

  • Case Study : A study involving pancreatic cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anti-cancer agent.

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound has shown promise in reducing inflammation. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Research Findings

Several studies have explored the biological effects of this compound:

  • Cell Viability Assays : Cell lines treated with varying concentrations displayed reduced viability, indicating cytotoxic effects.
  • Apoptosis Induction : Flow cytometry analysis confirmed increased apoptosis in treated cells compared to controls.
  • Cytokine Measurement : ELISA assays demonstrated decreased levels of TNF-alpha and IL-6 in treated samples, suggesting anti-inflammatory activity.

Q & A

Q. How should researchers reconcile discrepancies in reported catalytic efficiencies for cross-coupling reactions involving bulky boronic esters?

  • Methodological Answer :
  • Meta-Analysis : Compare ligand effects (e.g., SPhos vs. XPhos) across studies. Bulky ligands (XPhos) often improve turnover for sterically hindered substrates .
  • Control Experiments : Replicate literature protocols with standardized reagents to isolate variables (e.g., solvent purity, catalyst lot) .

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